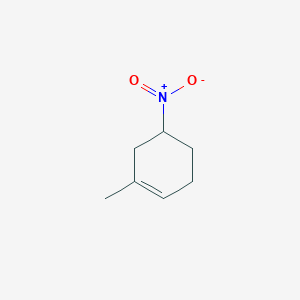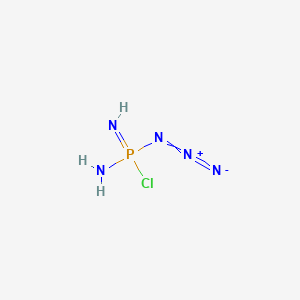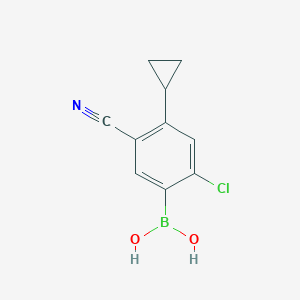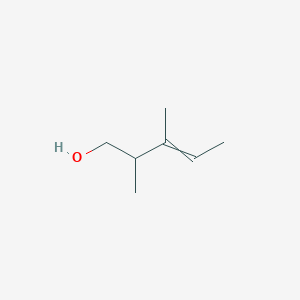
1-Methyl-5-nitrocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-methyl-5-nitro- is an organic compound that belongs to the class of nitroalkenes It is characterized by a cyclohexene ring with a methyl group at the first position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexene, 1-methyl-5-nitro- typically involves the nitration of 1-methylcyclohexene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of Cyclohexene, 1-methyl-5-nitro- may involve continuous flow nitration processes where the reactants are mixed and reacted in a controlled environment to maximize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Cyclohexene, 1-methyl-5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions and reagents used.
Reduction: The nitro group in Cyclohexene, 1-methyl-5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: The major product is 1-methyl-5-amino-cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 1-methyl-5-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroalkene reactivity and its biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways involving nitro compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-methyl-5-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The pathways involved may include nitro-reduction and subsequent interactions with cellular components.
Comparison with Similar Compounds
Cyclohexene, 1-methyl-: This compound lacks the nitro group and has different reactivity and applications.
Cyclohexene, 1-nitro-: This compound has a nitro group but lacks the methyl group, leading to different chemical properties.
Cyclohexane, 1-methyl-5-nitro-: This saturated analog has different reactivity compared to the unsaturated cyclohexene derivative.
Uniqueness: Cyclohexene, 1-methyl-5-nitro- is unique due to the presence of both a methyl and a nitro group on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.
Properties
CAS No. |
100859-82-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-methyl-5-nitrocyclohexene |
InChI |
InChI=1S/C7H11NO2/c1-6-3-2-4-7(5-6)8(9)10/h3,7H,2,4-5H2,1H3 |
InChI Key |
DFKSYNJTFYWYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)





![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)


![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)

![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

